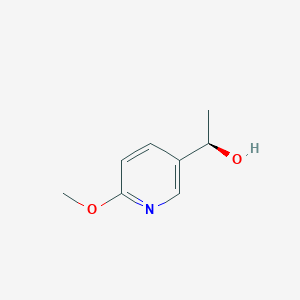

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-ol

Beschreibung

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethanol moiety at the 3-position. Its molecular formula is C₈H₁₁NO₂ (molecular weight: 153.18 g/mol). The compound’s stereochemistry at the ethanol-bearing carbon (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The 6-methoxy group on the pyridine ring enhances electron density, influencing reactivity and solubility compared to unsubstituted pyridinyl analogs.

Eigenschaften

Molekularformel |

C8H11NO2 |

|---|---|

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

(1R)-1-(6-methoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3/t6-/m1/s1 |

InChI-Schlüssel |

NYDSKPPAAGUGLW-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@H](C1=CN=C(C=C1)OC)O |

Kanonische SMILES |

CC(C1=CN=C(C=C1)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridine.

Grignard Reaction: The 6-methoxypyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed.

Types of Reactions:

Oxidation: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.

Reduction: Formation of 1-(6-methoxypyridin-3-yl)ethane.

Substitution: Formation of various substituted pyridine derivatives.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Ligand: Acts as a ligand in coordination chemistry.

Biology and Medicine:

Pharmacophore: Serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

Biological Studies: Used in studies to understand its interaction with biological macromolecules.

Industry:

Intermediate: Functions as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethan-1-ol moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related pyridinyl and aryl ethanol derivatives, focusing on substituent effects, spectroscopic data, and enantiomeric purity. Key comparisons are summarized below:

Table 1: Structural and Physical Properties

Key Comparisons

Substituent Effects on Electronic Environment

- The 6-methoxy group in the target compound donates electron density via resonance, likely causing downfield shifts in adjacent aromatic protons compared to unsubstituted pyridinyl analogs (e.g., 1-(Pyridin-3-yl)ethan-1-ol) .

- Fluorine substituents in aryl analogs (e.g., (R)-1-(3-fluorophenyl)ethan-1-ol) withdraw electron density, leading to distinct chemical shift patterns in NMR (e.g., aromatic protons at δ 7.27–8.42 in pyridinyl vs. δ 7.28–8.35 in phenyl derivatives) .

Stereochemical Purity

- Enantiomeric purity for fluorophenyl analogs (87–90%) was achieved via chiral HPLC , suggesting similar methods could resolve the target compound’s (R)-enantiomer. The bulky 6-methoxy group may influence chromatographic retention times and separation efficiency.

Mass Spectrometry and Fragmentation Pyridinyl ethanol derivatives (e.g., 1-(Pyridin-3-yl)ethan-1-ol) exhibit molecular ion peaks at m/z 123.1 (M+H⁺) in ESI-MS , while the target compound’s higher molecular weight (153.18) would correspond to m/z ~153.2 (M+H⁺).

Solubility and Reactivity Methoxy groups generally enhance solubility in polar solvents (e.g., methanol, acetonitrile) compared to halogenated aryl analogs. This property is advantageous in drug delivery systems, as seen in redox-sensitive pyridinyl probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.